molecular formula C25H23F3N2O3 B1193459 RO-09-04879

RO-09-04879

Cat. No.: B1193459
M. Wt: 456.47
InChI Key: JENIYEGVXBYWNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

RO-09-04879 (CAS: 4649-09-6) is an organic compound with the molecular formula C₈H₆N₂O and a molecular weight of 146.15 g/mol . Key physicochemical properties include:

  • Log S (ESOL): -2.99 (solubility: 0.24 mg/mL, 0.00102 mol/L)
  • Topological Polar Surface Area (TPSA): 48.98 Ų
  • Bioavailability Score: 0.55
  • BBB Permeability: Yes
  • Synthetic Accessibility: 2.07 (indicating moderate synthesis complexity) .

Its physicochemical profile (e.g., high Log P values: XLOGP3 = 2.15, WLOGP = 0.78) indicates lipophilicity, which may influence membrane permeability .

Synthesis: this compound is synthesized via a reaction involving triethylamine, DMAP (4-dimethylaminopyridine), and dichloromethane under controlled conditions. Key steps include refluxing in a round-bottom flask and purification via column chromatography .

Properties

Molecular Formula

C25H23F3N2O3

Molecular Weight

456.47

IUPAC Name

3-((3-methyl-2-((2,3,4-trifluorophenoxy)methyl)benzofuran-5-yl)oxy)-N-(pyridin-3-ylmethyl)propan-1-amine

InChI

InChI=1S/C25H23F3N2O3/c1-16-19-12-18(31-11-3-10-30-14-17-4-2-9-29-13-17)5-7-21(19)33-23(16)15-32-22-8-6-20(26)24(27)25(22)28/h2,4-9,12-13,30H,3,10-11,14-15H2,1H3

InChI Key

JENIYEGVXBYWNO-UHFFFAOYSA-N

SMILES

CC1=C(COC2=CC=C(F)C(F)=C2F)OC3=C1C=C(OCCCNCC4=CC=CN=C4)C=C3

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

RO-09-04879;  RO 09-04879;  RO 09 04879

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

RO-09-04879 is structurally and functionally comparable to several compounds, as outlined below:

Table 1: Structural and Functional Comparison of this compound and Analogs

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Similarity Score Key Properties/Applications
This compound (4649-09-6) C₈H₆N₂O 146.15 High BBB permeability, moderate solubility
Compound A (1046861-20-4) C₆H₅BBrClO₂ 235.27 0.87 Boronic acid derivative; Suzuki coupling agent
Compound B (5372812) C₈H₆N₂O (isomer) 146.15 0.85 Similar Log S (-3.02) but lower bioavailability (0.45)
Compound C (53216313) C₆H₅BBrClO₂ 235.27 0.71 Halogenated aryl boronate; catalytic applications

Key Comparisons:

Structural Analogs :

  • Compound B shares the same molecular formula as this compound but differs in substituent arrangement, leading to reduced bioavailability (0.45 vs. 0.55) and altered solubility .
  • Compounds A and C are boronic acid derivatives with halogen substituents, enhancing their utility in cross-coupling reactions (e.g., Suzuki-Miyaura) but limiting BBB permeability compared to this compound .

Functional Analogs :

  • This compound’s BBB permeability distinguishes it from halogenated analogs (Compounds A/C), which prioritize catalytic over biomedical applications.
  • Log S Values : this compound (-2.99) and Compound B (-3.02) exhibit near-identical solubility, suggesting similar formulation challenges .

Synthetic Accessibility :

  • This compound (synthetic score: 2.07) is easier to synthesize than boronic acid analogs (Compounds A/C), which require palladium catalysts and stringent anhydrous conditions .

Research Findings and Implications

  • Balanced lipophilicity (Log P ~2.15) enhances membrane penetration without excessive hydrophobicity .
  • Limitations vs. Analogs :

    • Lower thermal stability compared to halogenated boronic acids (Compounds A/C), limiting high-temperature applications .
    • Moderate solubility may necessitate prodrug strategies for pharmaceutical use.
  • Future Directions :

    • Structural optimization (e.g., introducing electron-withdrawing groups) could improve solubility and bioactivity.
    • Comparative in vivo studies with Compound B are needed to validate pharmacokinetic advantages.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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RO-09-04879
Reactant of Route 2
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